![molecular formula C12H18N2O4 B2539036 2-Nitro-4,5-dipropoxyaniline CAS No. 148274-67-3](/img/structure/B2539036.png)
2-Nitro-4,5-dipropoxyaniline
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Description
The compound 2-Nitro-4,5-dipropoxyaniline is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can provide insights into the behavior of similar nitroaniline derivatives. For instance, the charge density and molecular dipole moment of 2-methyl-4-nitroaniline, a nonlinear optical material, have been analyzed, suggesting the importance of crystal field effects and the need for aspherical pseudoatoms in modeling charge distribution . Additionally
Scientific Research Applications
Nitro and Nitroso Transformations in Superacids
Nitro and nitroso groups undergo novel transformations in superacid media, facilitating the synthesis of various nitroaromatic compounds and extending the chemistry of the nitro group significantly. These transformations include NO2-diprotonation, nitro cyclization, and the formation of dihydroxyiminium–arenium dications, which have potential applications in organic synthesis and materials science (Laali, 2000).
Programmable Molecular Diodes
Charge-induced conformational switching and rectifying behavior observed in nitroaromatic molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine indicate the potential for creating programmable molecular diodes. These diodes can be operated with an external field, suggesting applications in molecular electronics and nano-actuators (Derosa, Guda, & Seminario, 2003).
Photoreactive Artificial Sweeteners
The synthesis of photoreactive 2-propoxyaniline derivatives, including 5-nitro-2-propoxyaniline, underscores their utility in studying interactions with sweet receptors through photoaffinity labeling. This method could provide insights into the structure-activity relationships of artificial sweeteners (Murai et al., 2015).
Microbial Degradation of Explosives
Research on the microbial degradation of nitroaromatic explosives, such as 2,4,6-trinitrotoluene (TNT), has shown that certain microorganisms can biotransform these compounds into less harmful products. Although complete mineralization is rare, understanding these pathways could lead to bioremediation strategies for explosive contaminants (Hawari et al., 2000).
Luminescent Metal–Organic Frameworks for Explosive Detection
The development of luminescent metal–organic frameworks capable of selectively detecting nitro aromatic explosives highlights their potential use in security and environmental monitoring. These frameworks can discriminate between explosives based on the number of nitro groups, offering a sensitive and selective method for detecting hazardous materials (Asha, Bhattacharyya, & Mandal, 2014).
properties
IUPAC Name |
2-nitro-4,5-dipropoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNXHZFNPWODAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4,5-dipropoxyaniline |
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